

Introduction: A Uniquely Functionalized Arene for Advanced Synthesis

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-3-fluoro-4-iodobenzene

Cat. No.: B1437856

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1-bromo-2-chloro-3-fluoro-4-iodobenzene is a synthetically versatile polyhalogenated aromatic compound. Its structure, featuring four different halogens substitutionally locked on a benzene ring, presents a rich platform for sequential and site-selective chemical transformations. This unique arrangement makes it a highly valuable building block, particularly in the fields of pharmaceutical development and materials science, where precise molecular architecture is paramount. As an iodobenzene derivative, it is recognized as a highly active compound, primarily serving as a sophisticated intermediate in the synthesis of complex target molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its chemical reactivity, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a fundamental understanding of its physical and chemical properties. While experimental data for properties such as melting and boiling points are not extensively reported in public literature, a combination of catalog information and computational data provides a solid foundation for its use in a laboratory setting.

Property	Value	Source
CAS Number	1000573-03-4	[2] [3]
Molecular Formula	C ₆ H ₂ BrClFI	[3] [4]
Molecular Weight	335.34 g/mol	[3] [4]
IUPAC Name	1-bromo-2-chloro-3-fluoro-4-iodobenzene	[3]
Synonyms	4-Bromo-3-chloro-2-fluoroiodobenzene	[4] [5]
Canonical SMILES	C1=CC(=C(C(=C1Br)Cl)F)I	[3] [4]
InChIKey	KORMQSNUPWNOLD-UHFFFAOYSA-N	[3] [4]
Calculated XLogP3-AA	4	[4]
Purity	Typically available from 97% to 99.5%	[2] [6]
Storage	Store in a dry, cool, and well-ventilated place (2-8°C recommended)	[5] [7]

Synthesis Protocol: A Modern Approach to a Polyhalogenated Arene

The synthesis of **1-bromo-2-chloro-3-fluoro-4-iodobenzene** has been described via an efficient one-pot diazotization and iodination procedure starting from 4-bromo-3-chloro-2-fluoroaniline.[\[1\]](#) This method offers significant advantages over traditional Sandmeyer-type reactions, which often require the initial formation and isolation of a diazonium salt at low temperatures. The one-pot approach is operationally simpler, proceeds under milder conditions, and minimizes the formation of azo-compound byproducts, thereby improving the overall yield and safety profile, making it suitable for larger-scale production.[\[1\]](#)

Causality in Experimental Design

The choice of a one-pot protocol is deliberate. By generating the diazonium salt *in situ* in the presence of the iodide source (potassium iodide) and a catalyst (cuprous iodide), the highly reactive diazonium intermediate is consumed as it is formed.^[1] Cuprous iodide catalyzes the immediate reaction with potassium iodide, significantly outcompeting the undesired side reactions that plague conventional methods.^[1] The use of sulfuric acid to form the aniline salt ensures the stability of the precursor for the subsequent diazotization with sodium nitrite.^[1]

Detailed Step-by-Step Synthesis Workflow

The following protocol is adapted from the disclosed synthesis method.^[1]

Step 1: Formation of the Anilinium Salt

- In a 500 mL reaction vessel, add 31.5 g (0.14 mol) of 4-bromo-3-chloro-2-fluoroaniline.
- At room temperature, slowly and carefully add 85.8 g of 80% sulfuric acid.
- Heat the mixture to reflux and maintain stirring for 1-2 hours to ensure complete salt formation.

Step 2: One-Pot Diazotization and Iodination

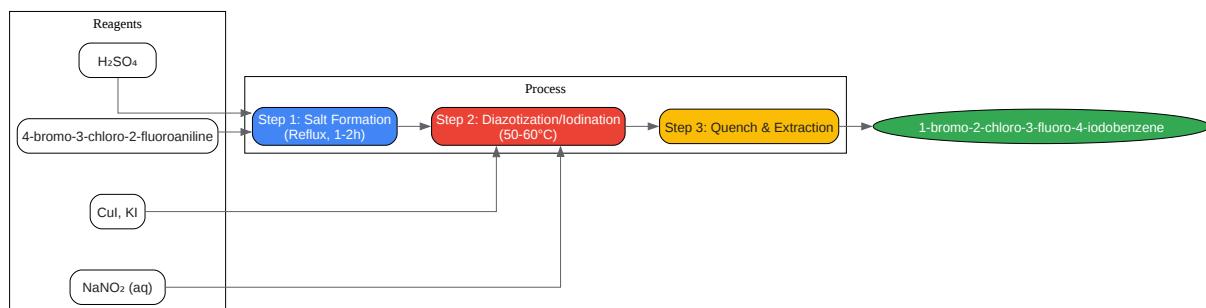
- Cool the reaction mixture to a temperature of 50-60°C.
- To the cooled mixture, add 1.4 g of cuprous iodide and 34.8 g of potassium iodide. Stir for 30 minutes. The molar ratio of aniline to cuprous iodide, potassium iodide, and sodium nitrite is crucial and should be approximately 1:0.02-0.08:1.2-1.5:1.1-1.4.^[1]
- Slowly add, dropwise, 33.8 g of a 40% aqueous solution of sodium nitrite.
- After the addition is complete, maintain the temperature and continue stirring until gas evolution (N₂) ceases. Stir for an additional hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

- Add a sodium bisulfite aqueous solution dropwise to quench any unreacted diazonium salt or iodine.

- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic layer. The final product, **1-bromo-2-chloro-3-fluoro-4-iodobenzene**, can be purified by distillation or other standard chromatographic techniques.

Synthesis Workflow Diagram



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Caption: One-pot synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic power of **1-bromo-2-chloro-3-fluoro-4-iodobenzene** lies in the differential reactivity of its four carbon-halogen (C-X) bonds. This hierarchy allows for programmed, site-selective functionalization, making it an exemplary multi-functional organic intermediate.^[4]

The Reactivity Hierarchy: C-I > C-Br > C-Cl > C-F

The reactivity of halogens in palladium-catalyzed cross-coupling reactions is governed by the C-X bond dissociation energy. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition, the rate-determining step in many coupling cycles.^[8] Conversely, the C-F bond is the shortest and strongest, rendering it largely inert to these conditions. This creates a predictable order of reactivity:

- Carbon-Iodine (C-I) Bond: The primary site for transformations. It will readily participate in a wide array of cross-coupling reactions such as Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations under standard conditions, leaving the other halogens untouched.
- Carbon-Bromine (C-Br) Bond: The second most reactive site. After the C-I bond has been functionalized, the C-Br bond can be targeted for a subsequent cross-coupling reaction, often by employing more forcing conditions (e.g., higher temperatures, different phosphine ligands, or more active catalysts).
- Carbon-Chlorine (C-Cl) Bond: Significantly less reactive than C-Br. Activating this bond for cross-coupling typically requires specialized, highly active catalyst systems (e.g., those using electron-rich, bulky phosphine ligands like Buchwald or Fu ligands).
- Carbon-Fluorine (C-F) Bond: Generally unreactive in cross-coupling. However, the strong electron-withdrawing nature of fluorine activates the ring for Nucleophilic Aromatic Substitution (S_nAr), especially at the ortho and para positions. In this molecule, the fluorine at C-3 may be displaced by strong nucleophiles.

Reactivity Map

Caption: Site-selectivity of the four halogen atoms.

Applications in Research and Drug Development

The primary application of **1-bromo-2-chloro-3-fluoro-4-iodobenzene** is as a versatile scaffold in organic synthesis.^[9] Its ability to undergo sequential, controlled functionalization allows for the efficient construction of complex, highly substituted aromatic cores that are common motifs in pharmaceuticals and advanced materials.

- Pharmaceutical Intermediates: Halogenated aromatics are foundational in drug discovery. This compound serves as a key intermediate for synthesizing small molecules with potential therapeutic activity.[2] The presence of multiple halogens allows for the introduction of various pharmacophores through diverse chemical reactions. For instance, similar multi-halogenated building blocks are used to create selective factor Xa inhibitors for anticoagulant therapies.[10]
- Materials Science: While direct applications are not widely documented, related compounds like 1-bromo-2-fluoro-4-iodobenzene are used as intermediates for liquid crystals.[9] The specific arrangement of halogens on the benzene ring can influence molecular alignment and optical properties, suggesting potential utility in the development of new materials for displays and optoelectronics.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **1-bromo-2-chloro-3-fluoro-4-iodobenzene** is essential to ensure personnel safety. The following guidelines are based on available Safety Data Sheets (SDS).[7][11]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][12]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and prevent the buildup of electrostatic charge.[7]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][13] A storage temperature of 2-8°C is often recommended.[5]
- First Aid Measures:
 - In case of inhalation: Move the victim to fresh air.[7]
 - In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][13]

- In case of eye contact: Rinse cautiously with water for at least 15 minutes.[7][12]
- In case of ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

1-bromo-2-chloro-3-fluoro-4-iodobenzene stands out as a powerful and versatile chemical building block. Its unique tetra-halogenated structure provides a predictable and exploitable hierarchy of reactivity, enabling chemists to perform sequential, site-selective modifications with a high degree of control. This capability, combined with an efficient and scalable one-pot synthesis, positions it as a valuable intermediate for tackling complex synthetic challenges in drug discovery and materials science. Adherence to established safety protocols is crucial for harnessing its full synthetic potential in a safe and responsible manner.

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